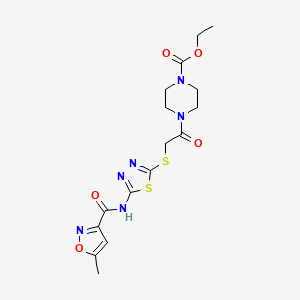

![molecular formula C11H13ClF3N B2895285 3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride CAS No. 1269151-96-3](/img/structure/B2895285.png)

3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

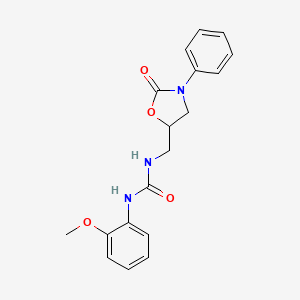

“3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1269151-96-3 . It has a molecular weight of 251.68 . The compound is also known by its IUPAC Name: 3-[3-(trifluoromethyl)phenyl]cyclobutylamine hydrochloride . It is typically stored at 4 degrees Celsius and is usually in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)6-8;/h1-4,8,10H,5-6,15H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.68 g/mol . It is a powder and is typically stored at 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications

Synthesis of Cinacalcet HCl

The compound is used in the synthesis of Cinacalcet HCl , a calcimimetic drug . This drug has been approved for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .

Improved Production Process

The compound is involved in an improved method for the synthesis of 3-(3-trifluoromethylphenyl)propanal , a key intermediate for the preparation of Cinacalcet HCl . The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal .

Hydrogenation Reaction

The compound is used in a hydrogenation reaction of the crude mixture of products in a cascade process . This process is developed under conventional heating conditions as well as under microwave-assisted conditions .

Reductive Amination

The compound is used in the final API obtained through reductive amination of 3-(3-trifluoromethylphenyl)propanal with ®-(+)-1-(1-naphthyl)ethylamine .

FDA-Approved Drugs

The trifluoromethyl group, which is part of the compound, is found in many FDA-approved drugs . Over the past 20 years, the trifluoromethyl group has been incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .

Fluoxetine Mechanism of Action

The compound is similar to fluoxetine, which is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine . Fluoxetine blocks the reuse of serotonin by blocking the reuptake transporter protein, which is located in the presynaptic terminal .

properties

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)6-8;/h1-4,8,10H,5-6,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUYVYDSAJHUTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC(=CC=C2)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

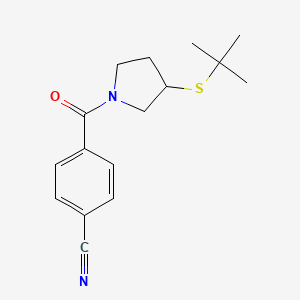

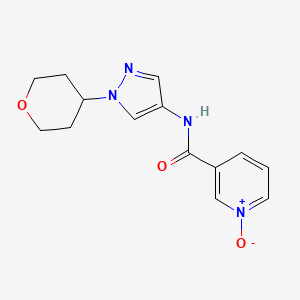

![1-(2-fluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2895207.png)

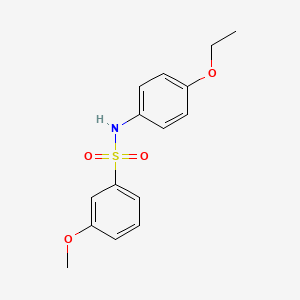

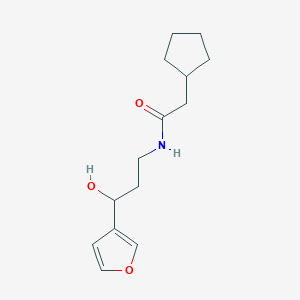

![3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2895211.png)

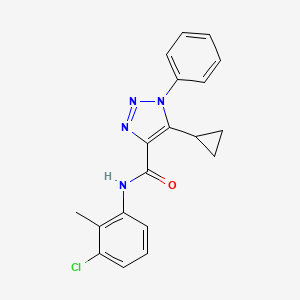

![4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2895213.png)

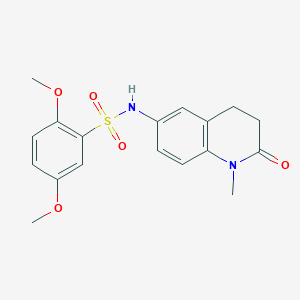

![1-(2,6-dimethylmorpholino)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2895216.png)

![7-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzofuran-2-carboxamide](/img/structure/B2895220.png)

![[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2895221.png)